molecular formula C8H9BF5KO2 B12933175 Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate

Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate

Cat. No.: B12933175
M. Wt: 282.06 g/mol
InChI Key: WXILXRGMPTUEOU-UHFFFAOYSA-N
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Description

Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[23]hexan-1-yl)trifluoroborate is a specialized organoboron compound It is characterized by the presence of a spirocyclic structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often in the presence of a solvent such as methanol or ethanol. The reaction proceeds through the formation of a boronate ester intermediate, which is then converted to the trifluoroborate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH)

    Conditions: Typically carried out in an aqueous or alcoholic solvent at temperatures ranging from room temperature to 100°C.

Major Products

The major products of these reactions are biaryl or substituted alkene compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Employed in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate in Suzuki-Miyaura cross-coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate can be compared with other organoboron compounds such as:

  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium butyltrifluoroborate

These compounds share similar reactivity in Suzuki-Miyaura cross-coupling but differ in their structural features and specific applications. The spirocyclic structure of this compound imparts unique steric and electronic properties, making it particularly useful in certain synthetic contexts.

Biological Activity

Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate is a specialized organoboron compound notable for its unique structural features and potential applications in organic synthesis and medicinal chemistry. Its molecular formula is C8H9BF5KO2\text{C}_8\text{H}_9\text{BF}_5\text{KO}_2, with a molecular weight of 282.06 g/mol. This compound exhibits a spirocyclic structure, which contributes to its distinct reactivity and biological activity.

Chemical Structure

The compound contains several functional groups, including trifluoroborate and methoxycarbonyl moieties, which enhance its utility in various chemical reactions. The spirocyclic nature of the molecule allows for unique interactions with biological targets.

Biological Activity

Research on the biological activity of this compound has primarily focused on its cytotoxic effects and potential therapeutic applications. Preliminary studies suggest that this compound may exhibit significant biological activities, including:

  • Cytotoxicity : Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, spirogermanium, a related compound, demonstrated lethal effects on tumor cells, indicating that organoboron compounds can influence cell viability through mechanisms such as membrane damage and inhibition of protein synthesis .
  • Reactivity with Biological Targets : The reactivity of this compound with biological substrates is an area of active research. Its trifluoroborate moiety may facilitate interactions with nucleophiles in biological systems, potentially leading to novel therapeutic pathways.

Case Studies and Research Findings

A review of literature reveals several studies that highlight the biological implications of organoboron compounds:

  • Cytotoxic Effects : In vitro studies have indicated that organoboron compounds can exhibit selective toxicity toward cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
  • Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve disruption of cellular processes such as apoptosis and cell cycle regulation. For example, studies on spirogermanium showed that it affected protein synthesis and induced cell membrane damage progressively over time .
  • Comparative Analysis : A comparative analysis with similar compounds such as 1-bromo-4-fluoro-phenylboronic acid and 4-fluoro-phenylboronic acid reveals that the unique structural aspects of this compound may confer distinct advantages in terms of reactivity and biological activity .

Data Table: Comparison of Organoboron Compounds

Compound NameStructural FeaturesUnique Aspects
Potassium (2,2-difluoro-5-(methoxycarbonyl)...Spirocyclic structure with fluorine atomsEnhanced reactivity due to trifluoroborate moiety
1-Bromo-4-fluoro-phenylboronic acidBoronic acid with halogen substituentsCommonly used in Suzuki coupling reactions
4-Fluoro-phenylboronic acidSimple phenylboronic acid derivativeLess sterically hindered than spiro compound
4-Methoxyphenylboronic acidContains methoxy group on phenyl ringFocused on different electronic properties

Properties

Molecular Formula

C8H9BF5KO2

Molecular Weight

282.06 g/mol

IUPAC Name

potassium;(2,2-difluoro-5-methoxycarbonylspiro[2.3]hexan-1-yl)-trifluoroboranuide

InChI

InChI=1S/C8H9BF5O2.K/c1-16-5(15)4-2-7(3-4)6(8(7,10)11)9(12,13)14;/h4,6H,2-3H2,1H3;/q-1;+1

InChI Key

WXILXRGMPTUEOU-UHFFFAOYSA-N

Canonical SMILES

[B-](C1C2(C1(F)F)CC(C2)C(=O)OC)(F)(F)F.[K+]

Origin of Product

United States

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